2-{[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-{[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an imidazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the condensation of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Imidazole Ring: The imidazole ring is synthesized through a multi-step process involving the condensation of glyoxal with ammonia and an aldehyde.
Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled using a thioether linkage. This step often requires the use of a thiol reagent and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Acylation: The final step involves the acylation of the coupled product with N-phenyl-N-(propan-2-yl)acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted thioether derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions, particularly those involving thioether linkages. It can also be used in the development of new biochemical assays.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics, particularly in the fields of oncology and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. The thioether linkage provides additional binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine: This compound shares the benzodioxole moiety but differs in the imidazole ring structure.
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide: Similar in having the benzodioxole moiety but with a different functional group arrangement.
N’-[1,3-benzodioxol-5-ylmethylidene]-2-(2-thienyl)acetohydrazide: Another compound with a benzodioxole moiety but differing in the acylhydrazide structure.
Uniqueness
The uniqueness of 2-{[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide lies in its combination of a benzodioxole moiety, an imidazole ring, and a thioether linkage. This combination provides a unique set of chemical properties and potential biological activities that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C28H25N3O4S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H25N3O4S/c1-19(2)30(21-9-5-3-6-10-21)26(32)17-36-28-29-23(27(33)31(28)22-11-7-4-8-12-22)15-20-13-14-24-25(16-20)35-18-34-24/h3-16,19H,17-18H2,1-2H3/b23-15+ |
InChI Key |
VNNFOTGPDSRVLO-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2C5=CC=CC=C5 |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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